molecular formula C8H7IO3 B1337374 2-Hydroxy-5-iodo-3-methoxybenzaldehyde CAS No. 7359-14-0

2-Hydroxy-5-iodo-3-methoxybenzaldehyde

Cat. No. B1337374
CAS RN: 7359-14-0
M. Wt: 278.04 g/mol
InChI Key: KVQIQUILJIOMHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-iodo-3-methoxybenzaldehyde is a compound that has not been directly studied in the provided papers. However, related compounds with similar functional groups have been synthesized and characterized, providing insights into the potential properties and reactivity of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde. For instance, the synthesis and characterization of various benzaldehyde derivatives, including those with methoxy and hydroxy substituents, have been reported .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of isotopically labeled 2,3-dihydroxy-4-methoxybenzaldehyde was achieved in 9 steps from an acyclic, non-aromatic precursor . Similarly, the synthesis of 3-methoxy-2-hydroxybenzaldehyde derivatives has been accomplished through reactions with various reagents, such as hexachlorocyclotriphosphazene and anilines . These methods could potentially be adapted for the synthesis of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde by incorporating an appropriate iodination step.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography . For example, the crystal structure of 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone revealed a Z configuration with NH2 and S–R moieties in cis positions . Similarly, the crystal structure of para-substituted 2-hydroxy-3-methoxybenzalideneanilines showed that different substituents affect the stabilization of the enol-imino tautomers . These findings suggest that the molecular structure of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde could also be influenced by the position and nature of its substituents.

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives is influenced by the substituents present on the aromatic ring. For instance, the anodic acetoxylation of 2-hydroxy-3-methoxy-5-methylbenzaldehyde led to the introduction of an acetoxyl group at specific positions . Schiff base formation is another common reaction involving benzaldehyde derivatives, as seen in the synthesis of Schiff bases from 2-hydroxy-3-methoxybenzaldehyde and anilines . These reactions could provide insights into the potential reactivity of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde in forming new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be inferred from spectroscopic studies and computational methods. Density functional theory (DFT) calculations have been used to predict vibrational frequencies and molecular conformations . The self-organization observed in the enzymatic polymerization of 2-hydroxy-3-methoxybenzaldehyde indicates that the compound can form spatial periodic structures under certain conditions . Additionally, the taste-modifying properties of a related compound, 2-hydroxy-4-methoxybenzaldehyde, suggest that 2-Hydroxy-5-iodo-3-methoxybenzaldehyde may also exhibit unique sensory characteristics .

Scientific Research Applications

Molecular Interactions and Crystal Structures

2-Hydroxy-5-iodo-3-methoxybenzaldehyde, due to its structural complexity, plays a significant role in the formation of three-dimensional aggregates through a combination of C-H...O hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking interactions. These molecular interactions contribute to the understanding of crystal packing and molecular self-assembly mechanisms, which are crucial for the development of new materials with specific physical properties (Garden et al., 2004).

Chemical Synthesis and Metal Ion Binding

The compound also serves as a precursor in the synthesis of various Schiff base compounds, which exhibit significant metal ion binding properties. These properties are essential for the development of sensors and catalysts that can selectively bind to specific metal ions, playing a critical role in environmental monitoring and remediation efforts (Güler et al., 2012).

Nonlinear Optical Material Development

Furthermore, 2-Hydroxy-5-iodo-3-methoxybenzaldehyde derivatives have been explored for their potential as nonlinear optical (NLO) materials. The synthesis and characterization of these compounds, including their crystal growth, spectral analysis, and thermal behavior, contribute to the advancement of NLO materials, which are vital for optical communication technologies and laser systems (Binil et al., 2013).

Organic Synthesis and Functional Material Development

The alkylation reactions involving 2-Hydroxy-5-iodo-3-methoxybenzaldehyde and its derivatives highlight the compound's utility in organic synthesis, leading to the production of novel compounds with potential applications in material science and pharmaceuticals (Katritzky et al., 2000).

Antioxidant and Antimicrobial Activities

Research on halogenated vanillin derivatives, including 2-Hydroxy-5-iodo-3-methoxybenzaldehyde, has also revealed their antioxidant and antimicrobial activities. These properties make them promising candidates for the development of new pharmaceuticals and preservatives to combat oxidative stress and microbial infections (Rijal et al., 2022).

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-hydroxy-5-iodo-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQIQUILJIOMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427264
Record name 2-Hydroxy-5-iodo-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-iodo-3-methoxybenzaldehyde

CAS RN

7359-14-0
Record name 2-Hydroxy-5-iodo-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-5-iodo-3-methoxybenzaldehyde
Reactant of Route 2
2-Hydroxy-5-iodo-3-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-5-iodo-3-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-5-iodo-3-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-5-iodo-3-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-5-iodo-3-methoxybenzaldehyde

Citations

For This Compound
4
Citations
SR Tummuri, R Karreddula, T Reddy… - Available at SSRN …, 2023 - papers.ssrn.com
… layer was distilled and dried to get pure 2-hydroxy-5-iodo-3methoxybenzaldehyde (2). … Thus, the initial intermediate, 2-hydroxy-5-iodo-3methoxybenzaldehyde (2) has been achieved in …
Number of citations: 2 papers.ssrn.com
TS Reddy, K Raja, SBM Surya - Results in Chemistry, 2023 - Elsevier
… layer was distilled and dried to get pure 2-hydroxy-5-iodo-3-methoxybenzaldehyde (2). … Thus, the initial intermediate, 2-hydroxy-5-iodo-3-methoxybenzaldehyde (2) has been achieved …
Number of citations: 0 www.sciencedirect.com
J Zhang, C Zhong, XJ Zhu, HL Tam, KF Li, KW Cheah… - Polyhedron, 2013 - Elsevier
… (1a–1g) functionalized with electron-donating or -accepting capabilities were prepared from the commercially available chemical 2-hydroxy-5-iodo-3-methoxybenzaldehyde in …
Number of citations: 11 www.sciencedirect.com
MA Gromova, YV Kharitonov, IY Bagryanskaya… - …, 2018 - Wiley Online Library
… iodo-2-methoxybenzene (4 d), 1-iodo-3-methoxybenzene (4 e), 1-iodo-4-methoxybenzene (4 f), methyl 2-acetamido-5-bromobenzoate (4 g), 2-hydroxy-5-iodo-3-methoxybenzaldehyde (…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.